N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride
Description
N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride is a synthetic small-molecule compound characterized by a methoxy-substituted phenyl ring fused to a pyrrole moiety and a 3-methylpiperidine amine scaffold. The dihydrochloride salt formulation enhances its aqueous solubility and bioavailability, a common strategy in pharmaceutical chemistry for basic amines.
Properties
Molecular Formula |
C17H25Cl2N3O |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(5-methoxy-2-pyrrol-1-ylphenyl)-3-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N3O.2ClH/c1-17(8-5-9-18-13-17)19-15-12-14(21-2)6-7-16(15)20-10-3-4-11-20;;/h3-4,6-7,10-12,18-19H,5,8-9,13H2,1-2H3;2*1H |
InChI Key |
LXXBJXBJBXHCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)NC2=C(C=CC(=C2)OC)N3C=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the pyrrole and piperidine moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound’s structure includes a piperidine ring , pyrrole moiety , and methoxy-substituted phenyl group , with a tertiary amine at the piperidine’s 3-position. These functional groups enable participation in diverse chemical reactions:
-
Amine reactivity : The tertiary amine can undergo acylation, alkylation, or act as a leaving group.
-
Pyrrole ring : Prone to electrophilic substitution due to aromaticity.
-
Methoxy group : Can participate in nucleophilic aromatic substitution under specific conditions.
2.1. Acylation Reactions
The tertiary amine reacts with acyl chlorides to form amides. This reaction typically proceeds via nucleophilic attack by the amine on the acyl chloride, followed by deprotonation and elimination of HCl.
Example Reaction :
Conditions: Inert solvents (e.g., dichloromethane), room temperature, and weak bases like triethylamine .
2.2. Alkylation Reactions
The amine may undergo alkylation via SN2 mechanisms, particularly if activated by acidic protons. This can introduce alkyl groups, altering solubility and pharmacokinetic properties.
Example Reaction :
Conditions: Polar aprotic solvents (e.g., DMF), elevated temperatures .
2.3. Coupling Reactions
The pyrrole ring may engage in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce new substituents. These reactions often employ palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert atmospheres.
Example Reaction :
Conditions: Toluene or dioxane, microwave heating, and degassing with nitrogen .
Structural Modifications and SAR Insights
Research on analogous compounds highlights how structural changes influence reactivity and biological activity:
Synthetic Considerations
The synthesis of this compound likely involves:
-
Amination of the phenyl group to introduce the piperidine moiety.
-
Cyclization to form the pyrrole ring.
-
Methoxylation via nucleophilic substitution or electrophilic aromatic substitution.
Purification steps may include chromatography with eluents like dichloromethane/methanol mixtures .
Research Challenges
-
Stability : The dihydrochloride salt form enhances aqueous solubility but may complicate reactions requiring basic conditions.
-
Selectivity : Avoiding over-alkylation or cross-reactivity of the pyrrole ring during synthesis.
-
Scalability : Multi-step syntheses often require optimization of catalyst loadings and reaction times .
Data Table: Reaction Conditions and Outcomes
Scientific Research Applications
Pharmacological Profile
The compound exhibits a unique pharmacological profile, primarily acting as a modulator of metabotropic glutamate receptors (mGluRs). These receptors are crucial in neurotransmission and are implicated in several neurological conditions, including anxiety, depression, and schizophrenia.
Neurological Disorders
The compound has been investigated for its potential use in treating:
- Anxiety Disorders : Preclinical studies suggest that mGluR5 inhibitors can reduce anxiety-like behaviors in animal models .
- Depression : The modulation of glutamate signaling pathways may provide antidepressant effects .
- Schizophrenia : Positive allosteric modulation of mGluR5 has shown promise in improving cognitive deficits associated with schizophrenia .
Neurodegenerative Diseases
There is emerging evidence that the compound may also be beneficial in neurodegenerative conditions such as Parkinson's disease. It has been suggested that mGluR5 modulation could alleviate symptoms related to levodopa-induced dyskinesias .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various models:
| Study Reference | Condition | Findings |
|---|---|---|
| Porter et al., 2005 | Anxiety | Demonstrated reduced anxiety-like behaviors in rodent models using mGluR5 inhibitors. |
| Li et al., 2006 | Depression | Showed significant antidepressant effects in chronic stress models with mGluR modulation. |
| Hughes et al., 2013 | Schizophrenia | Reported cognitive improvements in mGluR5 positive allosteric modulators in preclinical trials. |
Mechanism of Action
The mechanism of action of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several dihydrochloride-containing pharmaceuticals and research compounds. Below is a comparative analysis:
Structural and Functional Analogues
Key Comparisons
Pharmacological Targets :
- The target compound’s piperidine and pyrrole motifs are structurally distinct from XE-991 and retigabine but share the dihydrochloride salt’s role in enhancing solubility and stability. XE-991 and retigabine target Kv7 channels, suggesting the target compound may similarly modulate ion channels .
- Berotralstat dihydrochloride, while targeting a different pathway (kallikrein inhibition), demonstrates the utility of dihydrochloride salts in improving solubility for oral administration .
- Structural Motifs: The target’s pyrrole group contrasts with the indole in ’s compound. The 3-methylpiperidine moiety is a common feature in CNS-targeting drugs due to its ability to cross the blood-brain barrier, whereas XE-991’s anthracenone core favors planar interactions with ion channels .
- Synthesis and Purification: The target compound’s synthesis may involve similar salt-forming steps as berotralstat or XE-991.
Physicochemical Properties
- Solubility : Dihydrochloride salts generally improve solubility in acidic environments (e.g., gastric fluid). Berotralstat’s solubility at pH ≤4 aligns with this trend, suggesting the target compound may exhibit similar behavior .
Research Implications and Limitations
Further studies should prioritize:
Target Identification : Screening for ion channel (e.g., Kv7) or CNS receptor activity.
ADME Profiling : Comparative pharmacokinetic studies with berotralstat or retigabine to assess oral bioavailability .
Biological Activity
N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride, also known by its CAS number 881681-00-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H22Cl2N4O |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 881681-00-1 |
| Boiling Point | Not available |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
This compound is believed to interact with various neurotransmitter systems, particularly in the central nervous system. Preliminary studies suggest that it may act as an antagonist at glutamate receptors, which are critical in modulating excitatory neurotransmission.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives of piperidine showed potent antifungal activity against Aspergillus flavus at concentrations as low as 1 µg/mL . This suggests a potential for developing new antifungal agents based on this compound's structure.
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise. Compounds with similar piperidine and pyrrole moieties have been evaluated for their ability to scavenge free radicals and protect cellular components from oxidative damage. The DPPH radical scavenging assay has been commonly used to assess such activities, showing significant results in related compounds .
Case Studies and Research Findings
- Neuroprotective Effects : A study on related piperidine derivatives indicated neuroprotective effects in models of neurodegeneration, possibly through inhibition of excitotoxicity mediated by glutamate receptors .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .
- Structure-Activity Relationship (SAR) : Research into the SAR of compounds similar to this compound highlights the importance of specific functional groups in enhancing biological activity. Modifications to the piperidine ring and the introduction of methoxy groups were found to significantly affect potency and selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving:
- Condensation reactions : Formation of the pyrrole-substituted aromatic core (e.g., coupling 1H-pyrrole with a methoxy-substituted phenyl group using palladium catalysts or acid-mediated conditions) .
- Amine functionalization : Introducing the 3-methylpiperidin-3-amine moiety via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl in anhydrous solvents .
- Key validation : Monitor intermediates using TLC or LC-MS, and confirm the final product via melting point analysis and elemental composition (e.g., HRMS) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer :
- X-ray crystallography : Utilize programs like SHELXL for single-crystal structure refinement to resolve bond lengths and angles .
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks for pyrrole protons (~6.5–7.5 ppm) and methoxy groups (~3.8 ppm) .
- FTIR : Confirm N-H stretches (3200–3400 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
- Mass spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ ion) .
Q. What are the recommended purity assessment protocols for this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH adjusted with 0.1% formic acid) to achieve ≥98% purity .
- Elemental analysis : Compare experimental C, H, N percentages with theoretical values (deviation ≤0.4%) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Reaction conditions : Test catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for coupling steps; optimize temperature (e.g., 80–120°C) and solvent polarity (DMF vs. THF) .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity intermediates .
- Troubleshooting : If yields drop below 40%, check moisture sensitivity of reagents or side reactions (e.g., over-alkylation) using LC-MS .
Q. What strategies are used to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media) to minimize variability .
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., N-dealkylated derivatives) that may interfere with bioactivity .
- Cross-validation : Compare results across orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to confirm target engagement .
Q. How can researchers design stability studies for this dihydrochloride salt?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4–8 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Test solubility and decomposition in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for aqueous solutions) .
Q. What advanced techniques are employed to study its pharmacokinetic properties?
- Methodological Answer :
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .
- Metabolite identification : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS .
- Tissue distribution : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and quantify accumulation in organs using scintillation counting .
Data Analysis and Experimental Design
Q. How should researchers handle crystallographic data discrepancies in structural reports?
- Methodological Answer :
- Re-refinement : Reprocess raw diffraction data (e.g., .hkl files) using SHELXL with updated parameters (e.g., anisotropic displacement) .
- Validation tools : Use PLATON or CCDC Mercury to check for missed symmetry or disorder .
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
